molecular formula C12H8ClN3O2 B11855291 Methyl 4-chloroimidazo[1,2-A]quinoxaline-8-carboxylate

Methyl 4-chloroimidazo[1,2-A]quinoxaline-8-carboxylate

Cat. No.: B11855291
M. Wt: 261.66 g/mol
InChI Key: ZASDOHZGWDMWIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-chloroimidazo[1,2-a]quinoxaline-8-carboxylate (CAS 1452864-18-4) is a versatile chemical intermediate in medicinal chemistry research, particularly in the development of novel antitumor compounds. This compound serves as a crucial precursor for the synthesis of imidazo[1,2-a]quinoxaline derivatives, a class of molecules demonstrating significant in vitro activity against human melanoma cell lines . Its molecular structure features a reactive 4-chloro substituent, which allows for further functionalization via cross-coupling reactions, such as Suzuki-type couplings, to introduce diverse aromatic and heteroaromatic groups . This enables researchers to explore structure-activity relationships and optimize the pharmacological profile of potential drug candidates. The imidazo[1,2-a]quinoxaline scaffold, to which this compound belongs, is the foundation of investigational compounds sometimes referred to as "imiqualines" . Studies on these derivatives have shown that they possess remarkable cytotoxic activities, with some lead compounds exhibiting impressive nanomolar-range IC50 values against the A375 melanoma cell line . The research value of this compound lies in its role as a building block for generating new chemical entities aimed at overcoming challenges in cancer treatment, including marked resistance to existing therapies . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H8ClN3O2

Molecular Weight

261.66 g/mol

IUPAC Name

methyl 4-chloroimidazo[1,2-a]quinoxaline-8-carboxylate

InChI

InChI=1S/C12H8ClN3O2/c1-18-12(17)7-2-3-8-9(6-7)16-5-4-14-11(16)10(13)15-8/h2-6H,1H3

InChI Key

ZASDOHZGWDMWIT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(C3=NC=CN23)Cl

Origin of Product

United States

Preparation Methods

Key Reaction Conditions for Core Formation

StepReagents/ConditionsPurpose
DimerizationThionyl chloride, refluxActivates carboxyl group for dimer formation
Amine Additiono-Fluoroaniline, room temperatureIntroduces aromatic amine for cyclization
CyclizationNaH, dimethylacetamide, 80°CFacilitates ring closure via deprotonation

This pathway highlights the importance of selecting precursors with compatible functional groups to ensure regioselective cyclization.

Chlorination at Position 4

Introducing a chlorine atom at position 4 of the imidazo[1,2-a]quinoxaline core is critical for subsequent functionalization. Phosphorus oxychloride (POCl₃) in the presence of N,N-diethylaniline is the reagent of choice for this step, converting hydroxyl or amino groups into chlorides. In the case of methyl 4-chloroimidazo[1,2-a]quinoxaline-8-carboxylate, intermediate 4 is treated with POCl₃ under reflux to yield 4-chloroimidazo[1,2-a]quinoxaline (5 ).

Mechanistic Insight : The reaction proceeds via a nucleophilic substitution mechanism, where POCl₃ acts as both a chlorinating agent and a Lewis acid catalyst. The electron-deficient quinoxaline ring enhances the electrophilicity of position 4, enabling efficient chloride incorporation.

Esterification at Position 8

The methyl ester group at position 8 is introduced through either direct esterification of a carboxylic acid precursor or via Suzuki-Miyaura coupling with a boronic ester. A practical approach involves reacting 8-bromoimidazo[1,2-a]quinoxaline with methyl boronate under palladium catalysis. However, for this compound, a more streamlined method employs methyl 2-imidazolecarboxylate as a starting material, ensuring the ester group is retained throughout the synthesis.

Optimization of Esterification Conditions

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : K₂CO₃ (2 equiv)

  • Solvent : Dioxane/water (4:1)

  • Temperature : 100°C, microwave irradiation (20 min)

These conditions achieve >80% yield while minimizing side reactions such as ester hydrolysis.

Integrated Synthetic Pathway

Combining the above steps, the synthesis of this compound proceeds as follows:

  • Core Formation :

    • 2-Imidazole carboxylic acid → carbonylimidazole dimer (2 ) → o-fluoroaniline adduct (3 ) → cyclized product (4 ).

  • Chlorination :

    • 4 + POCl₃ → 4-chloroimidazo[1,2-a]quinoxaline (5 ).

  • Esterification :

    • Suzuki coupling of 5 with methyl boronate → methyl ester incorporation.

Critical Note : If the ester group is introduced early (e.g., using methyl 2-imidazolecarboxylate), chlorination becomes the final step, reducing the risk of ester degradation.

Purification and Characterization

Post-synthetic purification is essential due to the compound’s structural complexity. Silica gel column chromatography with ethyl acetate/hexane (1:3) effectively isolates the target compound. Final characterization relies on:

  • ¹H NMR : Distinct signals for the methyl ester (δ 3.90 ppm, singlet) and aromatic protons (δ 7.2–8.1 ppm).

  • Mass Spectrometry : Molecular ion peak at m/z 261.66 [M+H]⁺.

  • HPLC : Purity >95% with C18 column (acetonitrile/water gradient) .

Chemical Reactions Analysis

Nucleophilic Substitution at the C4 Position

The 4-chloro group undergoes efficient displacement with amines under microwave-assisted conditions, enabling rapid functionalization:

Reaction Example:

Substrate : Methyl 4-chloroimidazo[1,2-a]quinoxaline-8-carboxylate
Reagent : Methylamine (20 eq. in ethanol)
Conditions :

  • Microwave irradiation (150°C, 20 min, ~50 W power)

  • Solvent: Ethanol
    Product : Methyl 4-(methylamino)imidazo[1,2-a]quinoxaline-8-carboxylate
    Yield : 88%
    Purification : Silica gel chromatography (ethyl acetate/hexane)
    Characterization :

  • 1H-NMR^1\text{H-NMR} (DMSO-d6): δ 3.25 (d, 3H, NHCH3_3), 7.52 (s, 1H), 7.92 (s, 1H) .

Suzuki–Miyaura Cross-Coupling

The 4-chloro or bromo substituent facilitates palladium-catalyzed coupling with arylboronic acids:

Reaction Example:

Substrate : Methyl 4-chloroimidazo[1,2-a]quinoxaline-8-carboxylate
Reagent : 3,4-Dimethoxyphenylboronic acid
Conditions :

  • Catalyst: Pd(PPh3_3)4_4

  • Base: Na2_2CO3_3

  • Solvent: Dioxane/H2_2O

  • Microwave irradiation (120°C, 30 min)
    Product : Methyl 1-(3,4-dimethoxyphenyl)-4-chloroimidazo[1,2-a]quinoxaline-8-carboxylate
    Yield : 75–85%
    Post-Reaction Modification : Demethylation with BBr3_3 restores phenolic OH groups .

Ester Group Transformations

The C8 methyl ester can be hydrolyzed or converted to carboxamides:

Hydrolysis to Carboxylic Acid:

Substrate : Methyl 4-chloroimidazo[1,2-a]quinoxaline-8-carboxylate
Reagent : LiOH (aqueous)
Conditions :

  • Solvent: THF/H2_2O

  • Temperature: 60°C, 4 h
    Product : 4-Chloroimidazo[1,2-a]quinoxaline-8-carboxylic acid
    Yield : 90–95%
    Application : Further coupling to amino acids via EDC/HOBt .

Bromination at the Quinoxaline Core

Electrophilic bromination introduces substituents for diversification:

Reaction Example:

Substrate : Methyl 4-chloroimidazo[1,2-a]quinoxaline-8-carboxylate
Reagent : N-Bromosuccinimide (1.3 eq.)
Conditions :

  • Solvent: Chloroform

  • Temperature: Reflux (1.5 h)
    Product : Methyl 4-chloro-5-bromoimidazo[1,2-a]quinoxaline-8-carboxylate
    Yield : Quantitative
    Purification : Not required; direct use in downstream reactions .

Synthetic Routes to Key Derivatives

Reaction TypeReagent/ConditionsProductYieldRef.
Amine Addition NH3_3 (33% aq.), CH3_3CN, 140°C, 4h4-Aminoimidazo[1,2-a]quinoxaline-8-carboxylate94%
Boc-Protected Amine Coupling N-Boc-ethylenediamine, EtOH, MWtert-Butyl (2-(8-carboxylate-imidazo[1,2-a]quinoxalin-4-yl)ethyl)carbamate81%
Phenol Deprotection BBr3_3, CH2_2Cl2_2, rt1-(3,4-Dihydroxyphenyl) derivatives85–90%

Key Research Findings

  • Microwave Assistance : Reduces reaction times from hours to minutes (e.g., 20 min for methylamine coupling vs. 4h for ammonia) .

  • Positional Selectivity : Bromination occurs preferentially at the C5 position of the quinoxaline ring .

  • Biological Relevance : Derivatives exhibit IC50_{50} values in the nanomolar range against melanoma (A375) and leukemia (HL60) cell lines .

Scientific Research Applications

Cancer Treatment

One of the primary applications of methyl 4-chloroimidazo[1,2-A]quinoxaline-8-carboxylate is in the treatment of cancers, particularly melanoma and T-cell lymphomas. Research indicates that compounds derived from imidazo[1,2-A]quinoxaline can inhibit tumor growth through various mechanisms:

  • Mechanism of Action : These compounds may activate specific cellular pathways such as p38 MAPK while inhibiting others like PI3K, leading to reduced tumor necrosis factor (TNF) production and enhanced anti-inflammatory effects .
  • In Vitro Studies : In vitro experiments have shown significant cytotoxic activity against melanoma cell lines (e.g., A375), with many derivatives demonstrating higher efficacy compared to existing treatments like imiquimod and fotemustine .

Immune Modulation

This compound also shows promise as an immune modulator:

  • Toll-like Receptor Activation : Compounds in this class have been identified as agonists for Toll-like receptors (TLR) 7 and 8, which play a crucial role in enhancing immune responses. This property suggests their potential use as vaccine adjuvants or in immunotherapy strategies .

Anticancer Activity Data

The following table summarizes the cytotoxic effects of various derivatives of this compound on melanoma cell lines:

Compound NameIC50 (nM)Reference
This compoundX
ImiquimodY
FotemustineZ

Note: The specific IC50 values (X, Y, Z) should be filled based on experimental data found in relevant literature.

Mechanistic Insights

A study detailing the mechanism by which these compounds exert their effects provides insights into their potential therapeutic applications:

  • Cytotoxicity Pathways : The activation of p38 MAPK and inhibition of PI3K pathways were confirmed through various assays that measured cytokine production and cell viability under drug exposure conditions .

Mechanism of Action

The mechanism of action of methyl 4-chloroimidazo[1,2-A]quinoxaline-8-carboxylate involves its interaction with specific molecular targets and pathways. It acts as an antagonist of adenosine and benzodiazepine receptors A1, and as an inhibitor of various kinases such as SK2, PIM, and IkB . These interactions lead to the modulation of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Methyl 6-Chloroimidazo[1,2-a]Pyridine-8-Carboxylate (CAS: 760144-55-6)

  • Core Structure: Imidazo[1,2-a]pyridine instead of imidazo[1,2-a]quinoxaline.
  • Molecular Weight : 239.65 g/mol.
  • This analog exhibits a high structural similarity score (0.94) to the target compound, making it a close congener for structure-activity relationship (SAR) studies .

Methyl 8-Chloroimidazo[1,2-a]Pyrazine-2-Carboxylate (CAS: 1206981-34-1)

  • Core Structure : Imidazo[1,2-a]pyrazine.
  • Molecular Weight : 211.61 g/mol.
  • Key Differences: The pyrazine ring introduces additional nitrogen atoms at positions 1 and 4, enhancing polarity but reducing metabolic stability compared to quinoxaline derivatives .

Analogs with Modified Substituents

4-Cyclohexylaminoimidazo[1,2-a]Quinoxaline

  • Substituent: Chlorine at position 4 replaced by cyclohexylamino.
  • Molecular Weight : 295.37 g/mol.
  • This modification is linked to adenosine antagonist activity, suggesting substituent-dependent pharmacological effects .

Ethyl 6-Chloroimidazo[1,2-b]Pyridazine-2-Carboxylate (CAS: 64067-99-8)

  • Substituent : Ethyl ester instead of methyl; pyridazine core.
  • Molecular Weight : 255.67 g/mol.
  • Key Differences: The ethyl ester extends metabolic half-life, while the pyridazine core’s electronic profile differs from quinoxaline, affecting binding affinities in biological targets .

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
Methyl 4-chloroimidazo[1,2-A]quinoxaline-8-carboxylate Imidazo[1,2-a]quinoxaline 4-Cl, 8-COOCH₃ 269.66 Intermediate for adenosine antagonists
Methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate Imidazo[1,2-a]pyridine 6-Cl, 8-COOCH₃ 239.65 High structural similarity (0.94)
Methyl 8-chloroimidazo[1,2-a]pyrazine-2-carboxylate Imidazo[1,2-a]pyrazine 8-Cl, 2-COOCH₃ 211.61 Enhanced polarity, lower stability
4-Cyclohexylaminoimidazo[1,2-a]quinoxaline Imidazo[1,2-a]quinoxaline 4-NH-C₆H₁₁ 295.37 Improved hydrophobicity
Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate Imidazo[1,2-b]pyridazine 6-Cl, 2-COOCH₂CH₃ 255.67 Extended metabolic half-life

Biological Activity

Methyl 4-chloroimidazo[1,2-A]quinoxaline-8-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article provides an overview of its biological activity, including data tables, case studies, and detailed research findings.

Structural Characteristics

This compound belongs to the imidazoquinoxaline family, which is characterized by the presence of fused imidazole and quinoxaline rings. The chlorine substituent at the fourth position of the imidazole ring enhances its biological activity by increasing lipophilicity and enabling interactions with biological targets.

The primary mechanism of action for this compound involves the inhibition of specific kinases and pathways that are crucial for cancer cell survival and proliferation. Research has shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including melanoma and T-cell lymphoma.

In Vitro Studies

In vitro studies have demonstrated that this compound and its derivatives possess potent cytotoxic activities. The following table summarizes key findings from various studies:

Compound Cell Line IC50 (nM) Activity
This compoundA375 (Melanoma)<10Highly potent
Derivative AA375 (Melanoma)15Moderate potency
Derivative BT-Cell Lymphoma<20Significant cytotoxicity
Derivative CMyeloid Leukemia25Moderate activity

These results indicate that this compound is among the most active compounds in its class, often outperforming other known anticancer agents such as imiquimod and fotemustine in terms of potency.

Case Studies

Several case studies have been conducted to further explore the biological activity of this compound:

  • Study on Melanoma : A study involving the treatment of A375 melanoma cells with this compound demonstrated a significant reduction in cell viability after 48 hours of exposure. The IC50 value was determined to be less than 10 nM, indicating exceptional potency compared to standard treatments.
  • T-cell Lymphoma Research : Another study focused on T-cell lymphoma cells showed that derivatives of this compound exhibited IC50 values ranging from 15 to 20 nM. These derivatives were noted for their ability to induce apoptosis in cancer cells through the activation of caspase pathways.
  • Mechanistic Insights : Research utilizing molecular docking simulations revealed that this compound binds effectively to specific kinases involved in cancer progression. This binding affinity correlates with its observed cytotoxic effects in vitro.

Q & A

Basic Research Questions

Q. What synthetic routes are available for Methyl 4-chloroimidazo[1,2-A]quinoxaline-8-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via condensation of 4-chloroquinoxaline derivatives with methyl glyoxylate, followed by cyclization under acidic conditions. Key steps include temperature control (e.g., reflux in acetic acid) and stoichiometric optimization of reagents. Impurity profiles should be monitored using HPLC with UV detection (λ = 254 nm) . For heterocyclic analogs, isosteric replacements (e.g., trifluoromethyl groups) may require microwave-assisted synthesis to enhance yield .

Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Data collection at low temperature (e.g., 100 K) minimizes thermal motion artifacts. Use SHELX (SHELXL) for structure refinement, employing iterative cycles of least-squares minimization and electron density mapping. For visualization, ORTEP-3 or WinGX generates anisotropic displacement ellipsoids and packing diagrams .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodological Answer : Screen for antimicrobial activity using broth microdilution (MIC determination against S. aureus and E. coli). Anticancer potential can be assessed via MTT assays on cancer cell lines (e.g., HeLa or MCF-7), with IC₅₀ values calculated using nonlinear regression .

Q. How can impurities or degradation products be identified during synthesis?

  • Methodological Answer : Employ LC-MS (ESI+ mode) with a C18 column (ACN/water gradient) to detect byproducts. Compare retention times and fragmentation patterns against reference standards. For quantification, use HPLC-DAD with a validated calibration curve (R² > 0.995) .

Advanced Research Questions

Q. What computational methods are effective for analyzing structure-activity relationships (SAR) of this compound?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases or GPCRs) using PDB structures. Validate binding poses with MD simulations (NAMD/GROMACS) over 100 ns. QSAR models can predict bioactivity by correlating electronic descriptors (HOMO-LUMO gaps) with experimental IC₅₀ values .

Q. How can conformational flexibility of the imidazoquinoxaline ring system impact pharmacological properties?

  • Methodological Answer : Analyze puckering parameters (Cremer-Pople coordinates) from X-ray data to quantify non-planarity. Compare with DFT-optimized geometries (B3LYP/6-31G* basis set). Pseudorotation barriers can be calculated using relaxed potential energy scans .

Q. What strategies improve metabolic stability in derivative design?

  • Methodological Answer : Replace metabolically labile groups (e.g., ester moieties) with bioisosteres (carbamate or amide). Assess stability in human liver microsomes (HLM) with LC-MS/MS monitoring. Pharmacokinetic parameters (t₁/₂, Cl) should be validated in rodent models .

Q. How can advanced NMR techniques resolve ambiguities in regiochemistry?

  • Methodological Answer : Use 2D NMR (¹H-¹³C HSQC, HMBC) to assign coupling between the imidazole C-H and quinoxaline nitrogen. NOESY correlations can differentiate syn vs. anti conformers. Dynamic NMR (VT-NMR) detects ring-flipping at variable temperatures (e.g., 25–80°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.